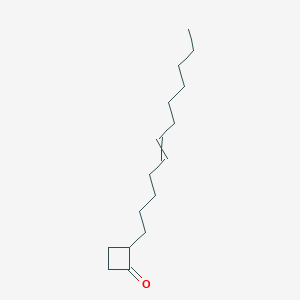![molecular formula C16H14N2O3 B15165130 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- CAS No. 188730-25-8](/img/structure/B15165130.png)
1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- is a synthetic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- typically involves the nitration of an indole derivative followed by the introduction of the phenylmethoxy methyl group. One common method includes:
Nitration: The indole derivative is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5-position.
Protection: The indole nitrogen is protected using a suitable protecting group, such as a benzyl group.
Alkylation: The protected indole is then alkylated with a phenylmethoxy methyl halide under basic conditions to introduce the phenylmethoxy methyl group at the 1-position.
Deprotection: The protecting group is removed to yield the final compound.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, where the indole ring or the phenylmethoxy methyl group is oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products:
Reduction: 1H-Indole, 5-amino-1-[(phenylmethoxy)methyl]-
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Oxidation: Oxidized products of the indole ring or the phenylmethoxy methyl group.
Applications De Recherche Scientifique
1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer activities.
Comparaison Avec Des Composés Similaires
- 1H-Indole, 5-nitro-1-methyl-
- 1H-Indole, 5-nitro-1-ethyl-
- 1H-Indole, 5-nitro-1-benzyl-
Comparison: 1H-Indole, 5-nitro-1-[(phenylmethoxy)methyl]- is unique due to the presence of the phenylmethoxy methyl group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
188730-25-8 |
|---|---|
Formule moléculaire |
C16H14N2O3 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
5-nitro-1-(phenylmethoxymethyl)indole |
InChI |
InChI=1S/C16H14N2O3/c19-18(20)15-6-7-16-14(10-15)8-9-17(16)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2 |
Clé InChI |
RDOIJIUFTSYLKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COCN2C=CC3=C2C=CC(=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{Bis[4-(9H-carbazol-9-YL)phenyl]amino}phenol](/img/structure/B15165051.png)
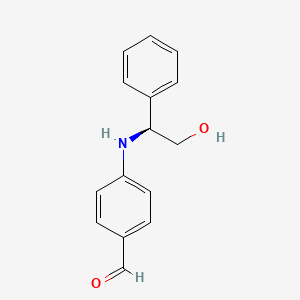
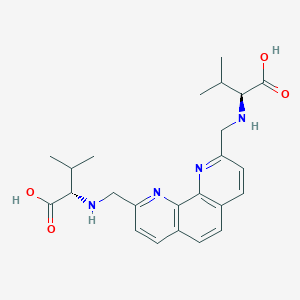
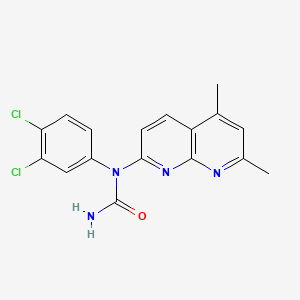
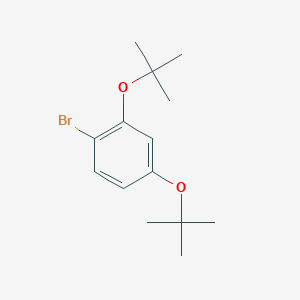
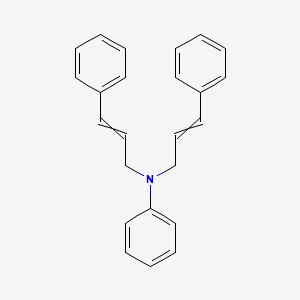
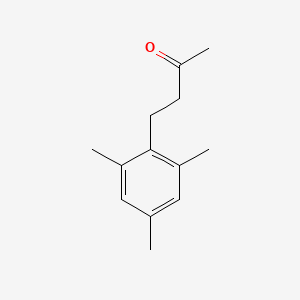
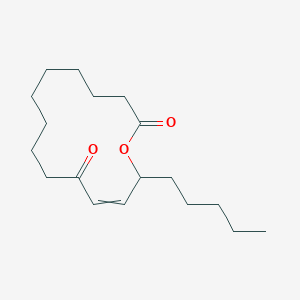
![2,2-Dimethyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B15165105.png)
![4-Carboxy-1-[(4-dodecylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B15165120.png)
![{[(3-Chlorothiophen-2-yl)methoxy]methylidene}propanedinitrile](/img/structure/B15165122.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarboxylic acid](/img/structure/B15165127.png)
![1-Cyano-3-(2-methyl-1-benzofuran-5-yl)-2-[2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]guanidine](/img/structure/B15165137.png)
